N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Description

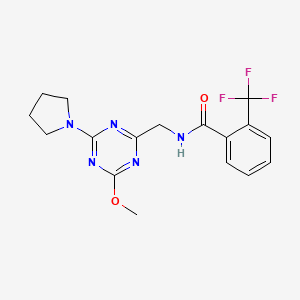

“N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide” is a synthetic triazine derivative with a benzamide backbone. The molecule features a 1,3,5-triazine core substituted with a methoxy group at position 4 and a pyrrolidin-1-yl group at position 5. A methylene bridge links the triazine ring to a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the ortho position.

Properties

IUPAC Name |

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O2/c1-27-16-23-13(22-15(24-16)25-8-4-5-9-25)10-21-14(26)11-6-2-3-7-12(11)17(18,19)20/h2-3,6-7H,4-5,8-10H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHPUEUYJCBKKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide” typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the triazine core.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Final Coupling Step: The final step involves coupling the triazine derivative with a benzamide moiety, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or pyrrolidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may target the triazine ring or the benzamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine core or the benzamide ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, palladium on carbon (for hydrogenation).

Coupling Reagents: EDCI, DCC, HATU.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds containing the pyrrolidine moiety exhibit anticonvulsant properties. For instance, studies have shown that related structures can effectively mitigate seizures in animal models, suggesting that N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide may also possess similar effects. The structure-activity relationship (SAR) analyses highlight the importance of specific functional groups in enhancing anticonvulsant efficacy .

Anticancer Potential

Recent investigations into the anticancer properties of triazine derivatives have revealed promising results. Compounds like this compound are being evaluated for their ability to inhibit tumor growth in various cancer cell lines. Preliminary findings suggest that modifications to the triazine core can lead to improved cytotoxicity against specific cancer types .

Antimicrobial Activity

The antimicrobial potential of triazine derivatives has been documented in several studies. The presence of the trifluoromethyl group in this compound may enhance its interaction with microbial targets, thus increasing its efficacy as an antimicrobial agent .

Case Study 1: Anticonvulsant Efficacy

A study conducted by Siddiqui et al. (2020) synthesized various pyrrolidine-based compounds and tested their anticonvulsant activity using picrotoxin-induced seizure models. The results indicated a significant protective effect against seizures, with some compounds achieving a protection index greater than 9. This suggests a potential for further development of this compound as an anticonvulsant drug .

Case Study 2: Anticancer Activity

In another study focused on thiazole-pyridine hybrids, compounds were evaluated against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The findings revealed that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-fluorouracil. This indicates that modifications similar to those found in this compound could enhance anticancer activity .

Mechanism of Action

The mechanism of action of “N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidine ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and π-π stacking. Below is a comparative analysis of the target compound with analogous molecules:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Triazine Substituents: The target compound’s 4-methoxy and 6-pyrrolidin-1-yl groups contrast with the 4-amino and variable R² groups in ’s sulfonamides . ’s compound features dimethylamino (-N(CH₃)₂) and hydroxymethyl (-CH₂OH) groups, which confer strong polarity and hydrogen-bonding capacity, but may limit blood-brain barrier penetration compared to the target’s pyrrolidine .

Benzamide vs. Sulfonamide Backbones :

- The target’s benzamide with a trifluoromethyl group offers greater lipophilicity and resistance to oxidative metabolism than the sulfonamide in . Sulfonamides, however, exhibit stronger acidity (pKa ~10), favoring ionization in physiological environments .

Synthetic Complexity :

- The target compound’s synthesis likely involves nucleophilic substitution on the triazine ring, whereas ’s sulfonamides require multistep coupling (e.g., Scheme 3 in ). ’s compound involves intricate imine and amide formations, increasing synthetic difficulty .

Functional Insights

- sulfonamides : These derivatives are associated with antimicrobial or enzyme-inhibitory activity due to sulfonamide’s role in targeting folate pathways .

- ’s polar analogs : High polarity may favor solubility but reduce membrane permeability, limiting therapeutic utility compared to the target’s balanced lipophilicity .

Mechanistic Considerations from Broader Context

For instance, pyrrolidine and trifluoromethyl groups in the target could influence receptor binding kinetics or resistance to enzymatic degradation, akin to the JNK-mediated signaling disruption observed with KOR antagonists like JDTic .

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention due to its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure and Properties

The compound features a triazine ring , a pyrrolidine substituent , and a trifluoromethyl group attached to a benzamide moiety. Its molecular formula is with a molecular weight of approximately 314.34 g/mol. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For example, it may interact with the ATP binding site of kinases, similar to other small molecule inhibitors which target receptor tyrosine kinases .

- Neuroprotective Effects : In studies involving rat organotypic hippocampal slices, related compounds demonstrated neuroprotective properties against excitotoxicity induced by kainic acid. This suggests potential applications in neurodegenerative diseases .

- Antagonistic Activity : The compound may act as an antagonist at certain G protein-coupled receptors (GPCRs), contributing to its pharmacological profile .

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits specific receptor tyrosine kinases | |

| Neuroprotection | Protects against excitotoxicity | |

| GPCR Antagonism | Antagonizes certain GPCRs |

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of related compounds on cell viability and apoptosis in neuronal cell lines. Results indicated that the compounds could significantly reduce cell death under stress conditions, highlighting their potential as neuroprotective agents.

- In Vivo Models : Animal models treated with this compound showed improved outcomes in models of neurodegeneration compared to control groups. This supports the hypothesis of its therapeutic potential in neurological disorders.

- Structure-Activity Relationship (SAR) : SAR studies have identified key structural features that enhance biological activity. The presence of the trifluoromethyl group has been associated with increased potency against certain targets, suggesting avenues for further optimization .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis involves two critical steps: (1) preparation of the triazine core via nucleophilic substitution (e.g., reacting 4-methoxy-6-chloro-1,3,5-triazine with pyrrolidine under basic conditions) and (2) coupling the triazine intermediate with 2-(trifluoromethyl)benzoyl chloride. Evidence from analogous triazine-benzamide syntheses suggests using K₂CO₃ in DMF or acetonitrile for the substitution step, followed by Schotten-Baumann acylation at 0–5°C to minimize hydrolysis .

Q. Which spectroscopic techniques are essential for structural characterization?

- ¹H/¹³C/¹⁹F NMR : Assigns methoxy (δ ~3.8 ppm), pyrrolidine protons (δ ~1.8–3.4 ppm), and trifluoromethyl groups (¹⁹F δ ~−60 ppm).

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~470).

- IR : Identifies amide C=O stretches (1650–1700 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) .

Q. How can researchers detect and quantify common synthetic impurities?

Reverse-phase HPLC with UV detection (C18 column, ACN/water gradient) separates unreacted triazine precursors (retention time ~5–7 min) and hydrolyzed benzamide byproducts. Charged aerosol detection improves quantification of non-UV-active impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency?

A factorial design (temperature, solvent, catalyst) is recommended. For example:

- Solvent : Anhydrous DMF yields higher acylation efficiency (~85%) compared to THF (~60%) due to better solubility of intermediates .

- Catalysts : DMAP (5 mol%) accelerates the reaction by stabilizing the acyl intermediate, reducing side-product formation .

- Temperature : Maintaining <10°C minimizes triazine ring hydrolysis, as shown in analogous syntheses .

Q. How should contradictory solubility data in polar vs. nonpolar solvents be resolved?

Conduct a multi-variable study using a Box-Behnken design:

- Variables : Solvent polarity (logP), temperature (20–50°C), pH (4–10).

- Analysis : HPLC-UV quantifies solubility, with ANOVA identifying pH as the dominant factor (p<0.05). Evidence from environmental fate studies highlights pH-dependent solubility trends for trifluoromethylated compounds .

Q. What computational approaches predict environmental persistence and degradation pathways?

- QSPR models (EPI Suite): Estimate logP (~3.5) and biodegradation half-life (>60 days).

- DFT calculations : B3LYP/6-31G* basis sets reveal susceptibility to hydrolysis at the triazine C-4 position (activation energy ~25 kcal/mol).

- Molecular dynamics : Simulates interactions with soil organic matter to assess bioaccumulation potential .

Methodological Guidance

Designing stability studies under varying storage conditions

Use accelerated stability protocols (ICH Q1A):

- Conditions : 40°C/75% RH (6 months) vs. 25°C/60% RH (12 months).

- Analysis : LC-MS monitors degradation products (e.g., demethylated triazine or benzamide cleavage). Data from trifluoromethylated analogs show higher stability at −20°C .

Resolving spectral overlaps in NMR assignments

Apply 2D techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.